2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid (s)
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Overview
Description
2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid is a chemical compound with the molecular formula C18H16N4O4 . It’s often used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, Fmoc-β-azido-Ala-OH chloride, a related compound, is used in solid-phase peptide synthesis. The azido group allows it to undergo copper-mediated click chemistry reactions .Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C18H16N4O4 . Detailed structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For example, azido compounds can participate in click chemistry reactions, which are widely used in bioconjugation, bioorthogonal chemistry, and material science .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility, melting point, and boiling point would depend on the nature of its constituent atoms and the bonds between them .Mechanism of Action
Target of Action
The primary target of 2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid, also known as Fmoc-amino acid, is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS) .
Pharmacokinetics
The fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) . This rapid deprotection suggests that the Fmoc group is quickly metabolized and removed, potentially affecting the bioavailability of the compound.
Result of Action
The introduction and subsequent removal of the Fmoc group allow for the selective synthesis of peptides . This process enables the creation of specific peptide sequences, which can have various biological effects depending on the sequence synthesized.
Action Environment
The action of the Fmoc group can be influenced by environmental factors. For instance, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This strategy works on various amino acids and opens opportunities of aqueous microdroplets in triggering organic reactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCYGENXFLOOKP-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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